Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The myristoylation (attachment of a myristoyl group) is usually performed at the N-terminus of the peptide .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves multiple steps of deprotection and coupling reactions, followed by purification using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols .
Scientific Research Applications
Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Acts as an inhibitor of protein kinase C, making it useful in signal transduction studies.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit PKC, which is involved in cell proliferation and survival.
Industry: Utilized in the development of peptide-based drugs and cosmetics.
Mechanism of Action
The primary mechanism of action of Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH is the inhibition of protein kinase C (PKC). This inhibition occurs through competitive binding to the enzyme’s active site, preventing the phosphorylation of target proteins. The molecular targets include various signaling proteins involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Myristoyl-lys-arg-thr-leu-arg-OH: Another myristoylated peptide with similar inhibitory effects on PKC.
EGFR Peptide (myristoylated): A synthetic peptide inhibitor of PKC, similar in structure and function.
Uniqueness
Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH is unique due to its specific amino acid sequence, which provides distinct binding properties and inhibitory effects on PKC. This makes it particularly valuable in research focused on signal transduction and cancer therapy .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-(tetradecanoylamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H117N21O11/c1-7-8-9-10-11-12-13-14-15-16-17-29-47(83)74-40(25-20-31-70-57(62)63)49(84)75-41(24-18-19-30-61)50(85)77-44(28-23-34-73-60(68)69)53(88)81-48(39(6)82)55(90)79-45(35-37(2)3)54(89)78-42(26-21-32-71-58(64)65)51(86)76-43(27-22-33-72-59(66)67)52(87)80-46(56(91)92)36-38(4)5/h37-46,48,82H,7-36,61H2,1-6H3,(H,74,83)(H,75,84)(H,76,86)(H,77,85)(H,78,89)(H,79,90)(H,80,87)(H,81,88)(H,91,92)(H4,62,63,70)(H4,64,65,71)(H4,66,67,72)(H4,68,69,73)/t39-,40+,41+,42+,43+,44+,45+,46+,48+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOMZWCCEWXWJK-XTLMENHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H117N21O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1308.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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